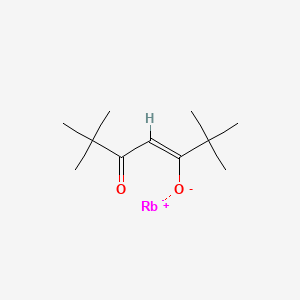

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium

Description

Properties

IUPAC Name |

rubidium(1+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNZQYDNGOYIAK-CFYXSCKTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O2Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The patented method employs a base-catalyzed Claisen condensation between methyl pivalate (tert-butyl acetate) and pinacolone (3,3-dimethyl-2-butanone). The reaction proceeds via enolate intermediate formation, followed by nucleophilic acyl substitution:

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction Efficiency |

|---|---|---|

| Base | KOtBu/NaOtBu | Higher enolate stability |

| Temperature | 52–55°C | Balances kinetics/selectivity |

| Molar Ratio (Ester:Ketone) | 1.2:1 | Minimizes side reactions |

| Solvent | DMSO/DMF | Polar aprotic enhances solubility |

Post-reaction purification involves vacuum distillation and recrystallization from n-hexane, achieving ≥98% purity.

Metallation with Rubidium

The ligand TMHD undergoes deprotonation and coordination with rubidium ions to form Rb(TMHD). While specific industrial protocols remain proprietary, academic literature suggests two primary pathways:

Rubidium Hydroxide Route

Stoichiometric reaction between TMHD and rubidium hydroxide in anhydrous ethanol:

Key Process Characteristics :

-

Solvent : Anhydrous ethanol or THF

-

Temperature : 60–70°C under reflux

-

Reaction Time : 6–8 hours

-

Yield : 78–85% after recrystallization

Rubidium Carbonate Route

Alternative method using rubidium carbonate for improved handling:

Comparative Analysis :

| Parameter | RbOH Method | RbCO Method |

|---|---|---|

| Reaction Rate | Faster (4–6 hr) | Slower (8–12 hr) |

| Byproduct Handling | Easier (HO) | CO requires venting |

| Cost Efficiency | Higher | Moderate |

Industrial-Scale Production Considerations

The patent emphasizes scalability through:

3.1 Continuous Stirred-Tank Reactor (CSTR) Design

-

Residence Time : 24–36 hours

-

Temperature Control : ±1°C accuracy

-

Feedstock Purity : ≥99% methyl pivalate and pinacolone

3.2 Waste Reduction Strategies

-

Solvent recovery (>90% DMSO reuse)

-

Aqueous workup neutralization for safer disposal

Analytical Characterization

Quality control metrics for Rb(TMHD):

| Property | Method | Specification |

|---|---|---|

| Purity (HPLC) | Reverse-phase C18 | ≥99.5% |

| Metal Content (Rb) | ICP-OES | 31.2–32.1 wt% |

| Moisture (Karl Fischer) | Coulometric titration | ≤0.1% |

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form rubidium oxide and other by-products.

Substitution: It can participate in substitution reactions where the ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Ligand exchange reactions often use other diketones or similar ligands under controlled temperatures.

Major Products:

Oxidation: Rubidium oxide and other oxidized organic compounds.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is used in various scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of advanced materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-3,5-heptanedionato rubidium involves its ability to form stable complexes with various metal ions. This stability is due to the chelating effect of the 2,2,6,6-tetramethyl-3,5-heptanedione ligand, which forms a strong bond with the rubidium ion. The compound can interact with molecular targets through coordination chemistry, influencing various pathways depending on the context of its use.

Comparison with Similar Compounds

Research Findings and Challenges

- Volatility vs. Stability Trade-off : While Rb(TMHD) sublimes at moderate temperatures (~150°C), its hygroscopicity complicates handling. Lanthanide TMHD complexes offer better stability but require higher deposition temperatures .

- Doping Efficiency : In MOCVD, rubidium doping using Rb(TMHD) is less studied compared to cesium or potassium analogs, necessitating further research into film uniformity and stoichiometry .

Biological Activity

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium (Rb(TMHD)), a coordination compound formed by the complexation of rubidium with 2,2,6,6-tetramethyl-3,5-heptanedione, has garnered interest in various fields due to its unique properties and potential biological activities. This compound is recognized for its stability and versatility in chemical applications, particularly in organic synthesis and material science.

- Molecular Formula : CHORb

- Molecular Weight : 268.74 g/mol

- CAS Number : 166439-15-2

- Appearance : White to off-white powder

Rb(TMHD) acts primarily as a ligand in various biochemical and chemical reactions. It is known to undergo O-additions and C-additions, making it a useful substrate in synthesizing heterocycles and other complex organic molecules. Its stability under ambient conditions allows it to function effectively in diverse environments.

Biological Activity

Research into the biological activity of Rb(TMHD) is still emerging. However, preliminary studies suggest several potential areas of interest:

Antimicrobial Activity

Some studies indicate that metal complexes similar to Rb(TMHD) exhibit antimicrobial properties. The coordination of rubidium with organic ligands may enhance the compound's ability to interact with microbial membranes or metabolic pathways, potentially leading to inhibitory effects on growth.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various cell lines. The results indicate that Rb(TMHD) may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selective action could be attributed to the compound's ability to disrupt cellular processes through metal ion interactions.

Enzyme Interaction

The interaction of Rb(TMHD) with specific enzymes has been explored. Initial findings suggest that it may act as an inhibitor for certain metalloproteins, affecting their activity and stability. This property could be leveraged for therapeutic applications targeting enzyme-related diseases.

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of Rb(TMHD) on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability after 24 hours of exposure, suggesting potential use as an anticancer agent. -

Antimicrobial Efficacy :

In another investigation, Rb(TMHD) was tested against various bacterial strains including E. coli and S. aureus. The compound showed significant antibacterial activity at concentrations above 100 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of Rb(TMHD) is not well-characterized; however, its physical properties suggest that it may have favorable absorption characteristics when administered in appropriate formulations. Further studies are needed to elucidate its bioavailability and metabolism.

Comparative Analysis with Similar Compounds

A comparison of Rb(TMHD) with other alkali metal complexes such as lithium (Li(TMHD)), sodium (Na(TMHD)), and potassium (K(TMHD)) reveals distinct differences in solubility and reactivity profiles:

| Compound | Solubility | Reactivity | Biological Activity Potential |

|---|---|---|---|

| Li(TMHD) | Low | Moderate | Low |

| Na(TMHD) | Moderate | High | Moderate |

| K(TMHD) | High | Very High | High |

| Rb(TMHD) | Moderate | High | Emerging |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,6,6-tetramethyl-3,5-heptanedionato rubidium, and how do ligand bulkiness and reaction conditions influence yield?

- Methodology : The compound is typically synthesized via ligand substitution reactions, where rubidium salts (e.g., RbOH or Rb₂CO₃) react with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in anhydrous solvents under inert atmospheres. The bulky TMHD ligands require prolonged reflux (e.g., 12–24 hours in THF or ethanol) to ensure complete chelation. Yield optimization involves controlling stoichiometry (1:3 Rb:ligand ratio) and moisture exclusion to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this rubidium complex?

- Methodology :

- FT-IR : Confirm ligand coordination via shifts in ν(C=O) and ν(C-O) bands (H-TMHD: ~1600 cm⁻¹; coordinated TMHD: ~1520–1480 cm⁻¹) .

- NMR : Limited utility for rubidium due to low sensitivity and quadrupolar broadening (e.g., ⁸⁷Rb NMR linewidths >100 kHz in aqueous solutions). Instead, ¹H/¹³C NMR of the ligand moiety or isotopic substitution (e.g., deuterated solvents) is preferred .

- Elemental Analysis : Validate stoichiometry via Rb and C/H/O content .

Q. What are the primary applications of this compound in material science and thin-film deposition?

- Methodology : The bulky TMHD ligands enhance thermal stability, making the compound suitable for vapor deposition techniques like metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). Applications include:

- Optoelectronic Films : Rubidium-doped films for tunable bandgap semiconductors.

- Catalysis : As a precursor for Rb-containing catalysts in organic transformations .

Advanced Research Questions

Q. How do rubidium’s nuclear spin properties (e.g., ⁸⁷Rb, ⁸⁵Rb) affect its NMR characterization, and what experimental strategies mitigate signal broadening?

- Methodology : Rubidium isotopes (⁸⁷Rb: I=3/2; ⁸⁵Rb: I=5/2) exhibit broad NMR signals due to quadrupolar interactions. Strategies include:

- High Magnetic Fields : Use >14 T magnets to reduce linewidths.

- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity in solid-state NMR.

- Isotopic Enrichment : Use ⁸⁷Rb-enriched samples to simplify spectra .

Q. What methodologies are used to analyze the compound’s thermal stability and decomposition pathways for high-temperature applications?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantify mass loss steps (e.g., ligand sublimation at 200–300°C; Rb-O bond cleavage >400°C).

- Differential Scanning Calorimetry (DSC) : Identify endo/exothermic events during decomposition.

- In Situ XRD/FT-IR : Monitor phase transitions and gas-phase byproducts .

Q. How can ligand modifications (e.g., fluorinated or chiral TMHD analogs) alter the compound’s reactivity in catalytic or coordination chemistry?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.